Chemical Structure & Technical Profile: N-Benzyl-2,2,2-trifluoro-N-methylacetamide
Chemical Structure & Technical Profile: N-Benzyl-2,2,2-trifluoro-N-methylacetamide
[1]
[1]Executive Summary
N-Benzyl-2,2,2-trifluoro-N-methylacetamide is a specialized tertiary amide featuring a trifluoroacetyl moiety.[1] Unlike its non-fluorinated analog (N-benzyl-N-methylacetamide), the presence of the strongly electron-withdrawing trifluoromethyl (
Molecular Architecture & Physicochemical Properties[1]
The core structure consists of a tertiary nitrogen center bonded to a methyl group, a benzyl group, and a trifluoroacetyl group. The unique properties of this molecule stem from the "Fluorine Effect" on the amide bond.
Structural Specifications
| Property | Data | Note |
| IUPAC Name | N-benzyl-2,2,2-trifluoro-N-methylacetamide | Also cited as N-Benzyl-N-methyltrifluoroacetamide |
| SMILES | CN(CC1=CC=CC=C1)C(=O)C(F)(F)F | |
| Molecular Weight | 217.19 g/mol | |
| LogP (Predicted) | ~2.1 - 2.4 | Increased lipophilicity vs. non-fluorinated analog |
| Bond Character | Partial double bond ( | Restricted rotation (See Section 2.[1][2]2) |
| Electronic Effect | Strong Inductive Withdrawal ( | Lowers Lewis basicity of the amide oxygen |
Rotameric Isomerism (The E/Z Phenomenon)
A defining characteristic of N-Benzyl-2,2,2-trifluoro-N-methylacetamide is the existence of distinct rotamers observable by NMR spectroscopy. The
Due to the asymmetry of the nitrogen substituents (Methyl vs. Benzyl), the molecule exists in equilibrium between two conformers:
-
Z-Rotamer (cis): The
group is on the same side as the Benzyl group. -
E-Rotamer (trans): The
group is on the same side as the Methyl group.
Note: In trifluoroacetamides, the "trans" (E) rotamer is often thermodynamically favored due to the steric bulk of the
Figure 1: Kinetic relationship between rotamers. At room temperature, the interconversion is slow on the NMR timescale, resulting in signal doubling.
Synthetic Methodology
The synthesis of N-Benzyl-2,2,2-trifluoro-N-methylacetamide is a nucleophilic acyl substitution.[1] The protocol below is designed for high purity and yield, utilizing Trifluoroacetic Anhydride (TFAA) which is more reactive than the corresponding acid or ester.
Reagents & Stoichiometry[1]
-
Substrate: N-Benzylmethylamine (1.0 equiv)
-
Acylating Agent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
-
Base: Triethylamine (
) or Pyridine (1.5 equiv) - Scavenges the generated trifluoroacetic acid. -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add N-Benzylmethylamine (10 mmol) and anhydrous DCM (20 mL). -
Base Addition: Add Triethylamine (15 mmol) to the solution and cool the mixture to 0°C using an ice bath.
-
Acylation: Add TFAA (12 mmol) dropwise via a syringe or addition funnel over 15 minutes. Caution: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).
-
Workup:
-
Quench with saturated aqueous
(removes unreacted TFAA and neutralizes salts). -
Extract the organic layer. Wash with 1N HCl (removes unreacted amine) followed by Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (
, Hexanes/EtOAc gradient).
Process Flowchart
Figure 2: Synthesis workflow ensuring removal of amine and acid impurities.[1]
Spectroscopic Characterization
Researchers must rely on NMR to validate the structure. Due to the rotamers described in Section 2.2, spectra will appear "messy" with signal doubling. This is not an impurity but a structural feature.[1]
Expected NMR Data ( )
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| -68.0 to -70.0 | Singlet (x2) | ||
| 4.60 & 4.75 | Singlet (x2) | Benzylic | |
| 2.95 & 3.05 | Singlet (x2) | N-Methyl | |
| 7.20 - 7.40 | Multiplet | Aromatic protons (Phenyl group). | |
| ~157.0 (q, | Quartet | Carbonyl carbon ( | |
| ~116.0 (q, | Quartet | Trifluoromethyl carbon ( |
Technical Insight: The
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The trifluoroacetamide group is a bioisostere for standard amides and esters.
-
Lipophilicity: The
group significantly increases the compared to a methyl group, enhancing membrane permeability (blood-brain barrier penetration). -
Metabolic Blockade: The
bond is metabolically inert. Placing a group prevents oxidative metabolism that might occur at a standard alkyl position.[1] -
Hydrolytic Stability: While electron-withdrawing groups usually make carbonyls more susceptible to nucleophilic attack, the steric bulk of the
can retard enzymatic hydrolysis by proteases, extending the half-life of peptide-mimetics.[1]
Analytical Standard
This compound serves as a reference standard in environmental analysis. Trifluoroacetamide derivatives are often used to derivatize amines for Gas Chromatography (GC-MS) detection because the
References
-
Synthesis of Trifluoroacetamides
- Source: Journal of Organic Chemistry / Org. Synth.
-
Context: Standard protocols for amine protection using TFAA.[1]
-
Link: (Analogous protocol for amide formation).
-
Rotamerism in Fluorinated Amides
- Source: Journal of the American Chemical Society (JACS).
- Context: Detailed analysis of the rotational barriers in N,N-dialkyltrifluoroacetamides.
-
Link: (Theoretical and experimental study on trifluoroacetamide conformers).
-
Medicinal Chemistry of Fluorine
-
Compound Data (Analogous)
-
Specific CAS Entry
Sources
- 1. N-Benzyl-2,2,2-trifluoroacetamide | CymitQuimica [cymitquimica.com]
- 2. N,N-dibenzyl-2,2,2-trifluoroacetamide | C16H14F3NO | CID 3611758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Trifluoroacetamide, N-benzyl-N-methyl- (CAS 68464-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
